Myristyl linolenate
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Overview
Description
It is a wax ester with the molecular formula C₃₂H₅₈O₂ and a molecular weight of 474.80 g/mol . This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Myristyl linolenate can be synthesized through the esterification of myristyl alcohol with linolenic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Myristyl linolenate undergoes various chemical reactions, including:
Oxidation: The double bonds in the linolenate moiety can be oxidized to form epoxides or hydroxylated products.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Hydrolysis: The ester bond can be hydrolyzed to yield myristyl alcohol and linolenic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Myristyl alcohol and partially reduced esters.
Hydrolysis: Myristyl alcohol and linolenic acid.
Scientific Research Applications
Myristyl linolenate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties .
Mechanism of Action
The mechanism of action of myristyl linolenate involves its interaction with cellular membranes and enzymes. The ester can be hydrolyzed by esterases to release myristyl alcohol and linolenic acid, which can then participate in various metabolic pathways. Linolenic acid, an omega-3 fatty acid, is known to modulate inflammatory responses and oxidative stress, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Myristyl oleate: An ester of myristyl alcohol and oleic acid.
Myristyl palmitate: An ester of myristyl alcohol and palmitic acid.
Cetyl linolenate: An ester of cetyl alcohol and linolenic acid
Uniqueness
Myristyl linolenate is unique due to its combination of myristyl alcohol and linolenic acid, providing both emollient properties and the beneficial effects of omega-3 fatty acids. This dual functionality makes it particularly valuable in both research and industrial applications .
Properties
CAS No. |
210757-15-6 |
---|---|
Molecular Formula |
C32H58O2 |
Molecular Weight |
474.8 g/mol |
IUPAC Name |
tetradecyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C32H58O2/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32(33)34-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h5,7,11,13,17-18H,3-4,6,8-10,12,14-16,19-31H2,1-2H3/b7-5-,13-11-,18-17- |
InChI Key |
LNZYYCFZPLZOEF-SVNQLWEDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCC=CCC |
Origin of Product |
United States |
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